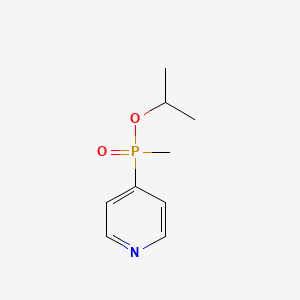
N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide: is a synthetic organic compound characterized by the presence of a morpholinomethyl group attached to a succinimide ring, which is further substituted with a m-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide typically involves a multi-step process:
Formation of Succinimide Derivative: The initial step involves the preparation of a succinimide derivative. This can be achieved by reacting succinic anhydride with an amine to form the succinimide ring.
Introduction of the m-Nitrophenyl Group: The m-nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Morpholinomethyl Group: The final step involves the introduction of the morpholinomethyl group. This can be done through a Mannich reaction, where morpholine, formaldehyde, and the nitrated succinimide derivative are reacted together under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The succinimide ring can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Reduction: Formation of N-(Morpholinomethyl)-2-(m-aminophenyl)succinimide
Substitution: Formation of various substituted succinimides depending on the nucleophile used
科学研究应用
Chemistry
In organic synthesis, N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the materials science industry, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism by which N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholinomethyl group can enhance binding affinity through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- N-(Morpholinomethyl)-2-(p-nitrophenyl)succinimide
- N-(Morpholinomethyl)-2-(o-nitrophenyl)succinimide
- N-(Piperidinylmethyl)-2-(m-nitrophenyl)succinimide
Uniqueness
N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and binding properties. The presence of the morpholinomethyl group also imparts distinct chemical and biological characteristics compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
| 66064-17-3 | |
分子式 |
C15H17N3O5 |
分子量 |
319.31 g/mol |
IUPAC 名称 |
1-(morpholin-4-ylmethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H17N3O5/c19-14-9-13(11-2-1-3-12(8-11)18(21)22)15(20)17(14)10-16-4-6-23-7-5-16/h1-3,8,13H,4-7,9-10H2 |
InChI 键 |
OUFKBMNTEUCLPW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)

![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)

![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)

